molecular formula C16H24N2O3 B2876665 N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide CAS No. 1387524-59-5

N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide

Cat. No.: B2876665
CAS No.: 1387524-59-5
M. Wt: 292.379
InChI Key: NFQSCWHCWWHWFB-UHFFFAOYSA-N
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Description

N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an isopropylphenyl group attached to the glycinamide backbone. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide typically involves the following steps:

    Protection of Glycine: Glycine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Coupling Reaction: The protected glycine is then coupled with 4-isopropylaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of glycine are protected with Boc groups using Boc2O and a base.

    Automated Coupling: Automated systems are used to couple the protected glycine with 4-isopropylaniline, ensuring high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide undergoes several types of chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

    Substitution: The amide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Various nucleophiles under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Deprotection: Glycinamide and 4-isopropylaniline.

    Substitution: Substituted glycinamides.

    Oxidation and Reduction: Corresponding oxidized or reduced products.

Scientific Research Applications

N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide involves its interaction with various molecular targets. The Boc group provides stability, while the glycinamide backbone allows for interactions with enzymes and receptors. The isopropylphenyl group enhances its hydrophobic interactions, making it a versatile compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butoxycarbonyl)-L-valinol
  • N-(tert-butoxycarbonyl)-2-bromoaniline
  • N-(tert-butoxycarbonyl)-L-tryptophan

Uniqueness

N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide is unique due to its specific combination of functional groups, which provide a balance of stability, reactivity, and hydrophobicity. This makes it particularly useful in synthetic and medicinal chemistry applications.

Properties

IUPAC Name

tert-butyl N-[2-oxo-2-(4-propan-2-ylanilino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-11(2)12-6-8-13(9-7-12)18-14(19)10-17-15(20)21-16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQSCWHCWWHWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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